molecular formula C14H9ClFNO4 B5097737 2-chloro-4-nitrobenzyl 4-fluorobenzoate

2-chloro-4-nitrobenzyl 4-fluorobenzoate

Cat. No.: B5097737
M. Wt: 309.67 g/mol
InChI Key: AGIQQOCFZJFULC-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzyl 4-fluorobenzoate is a synthetic benzoate ester of high purity designed for advanced chemical and pharmaceutical research. This compound integrates two pharmacologically significant moieties: a 4-fluorobenzoate group and a 2-chloro-4-nitrobenzyl group. The presence of these substituents makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel chemical entities for various research applications. Its structure suggests potential use in the synthesis of more complex molecules for material science and as a building block in medicinal chemistry research. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information provided is for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO4/c15-13-7-12(17(19)20)6-3-10(13)8-21-14(18)9-1-4-11(16)5-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQQOCFZJFULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Nitrobenzyl 4 Fluorobenzoate

Esterification Reaction Pathways for Aromatic Benzoate (B1203000) Synthesis

The formation of 2-chloro-4-nitrobenzyl 4-fluorobenzoate (B1226621) from its alcohol and carboxylic acid precursors is a classic example of esterification. Several established methodologies can be adapted for this specific synthesis, broadly categorized into direct condensation, activated acid derivative methods, and transesterification strategies.

Direct Condensation Approaches

Direct condensation, most notably the Fischer-Speier esterification, represents a straightforward method for synthesizing esters. This acid-catalyzed reaction involves heating the carboxylic acid (4-fluorobenzoic acid) and the alcohol (2-chloro-4-nitrobenzyl alcohol) in the presence of a strong acid catalyst. wikipedia.orgyoutube.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester product, Le Châtelier's principle is applied. wikipedia.org This is typically achieved by using one of the reactants, usually the alcohol, in a large excess or by removing the water formed during the reaction, for instance, through azeotropic distillation with a suitable solvent like toluene (B28343).

Commonly used acid catalysts for this type of reaction include:

Sulfuric acid (H₂SO₄) wikipedia.orgyoutube.com

Polymeric sulfonic acids wikipedia.org

Hydrochloric acid (HCl)

The general mechanism involves the protonation of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com

Activated Acid Derivative Methods (e.g., Acid Chlorides, Anhydrides, Mixed Anhydrides)

To circumvent the equilibrium limitations of direct esterification and to achieve higher yields under milder conditions, 4-fluorobenzoic acid can be converted into a more reactive derivative. These "activated" forms are highly susceptible to nucleophilic attack by the alcohol.

Acid Chlorides: A highly effective method involves the conversion of 4-fluorobenzoic acid into 4-fluorobenzoyl chloride. This can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netlibretexts.org The resulting acid chloride is then reacted with 2-chloro-4-nitrobenzyl alcohol. wikipedia.org This reaction is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. libretexts.org

Mixed Anhydrides: Mixed anhydrides can also be employed. These are often generated in situ and can offer enhanced reactivity and selectivity.

Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid for reaction with the alcohol. wikipedia.org This method is particularly useful for sensitive substrates as it proceeds under mild conditions. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in these reactions to facilitate the acyl transfer. wikipedia.org

Transesterification Strategies

Transesterification is a process where one ester is converted into another by reaction with an alcohol. wikipedia.org In the context of synthesizing 2-chloro-4-nitrobenzyl 4-fluorobenzoate, a simple alkyl ester of 4-fluorobenzoic acid (e.g., methyl 4-fluorobenzoate) could be reacted with 2-chloro-4-nitrobenzyl alcohol. ucla.edu

This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). ucla.edu Similar to direct esterification, this is an equilibrium-controlled process. To favor the formation of the desired product, a large excess of 2-chloro-4-nitrobenzyl alcohol can be used, or the lower-boiling alcohol byproduct (in this case, methanol) can be removed by distillation. wikipedia.orgucla.edu While a viable route, the synthesis of the starting methyl ester is an additional step to consider.

Precursor Synthesis and Purification

The successful synthesis of the target compound is contingent upon the availability of high-purity precursors. Standard organic synthesis techniques are employed for the preparation of both 2-chloro-4-nitrobenzyl alcohol and 4-fluorobenzoic acid.

Synthesis of 2-chloro-4-nitrobenzyl Alcohol Derivatives

The synthesis of 2-chloro-4-nitrobenzyl alcohol is not explicitly detailed in the provided search results. However, methods for analogous compounds suggest plausible synthetic pathways. For instance, p-nitrobenzyl alcohol can be prepared by the hydrolysis of p-nitrobenzyl acetate (B1210297). orgsyn.org A similar two-step process could be envisioned starting from 2-chloro-4-nitrotoluene. This would involve a side-chain halogenation to produce 2-chloro-4-nitrobenzyl halide, followed by hydrolysis to the alcohol.

Alternatively, the reduction of a corresponding aldehyde or carboxylic acid could yield the desired alcohol. For example, the reduction of carbonyl compounds to alcohols can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride. guidechem.com

Purification of the resulting alcohol would likely involve recrystallization from a suitable solvent to achieve the desired purity for the subsequent esterification step.

Compound NameCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)
2-chloro-4-nitrobenzyl alcohol52301-88-9C₇H₆ClNO₃187.58Not Available
4-chloro-2-nitrobenzyl alcohol22996-18-5C₇H₆ClNO₃187.5890-92
p-Nitrobenzyl alcohol100-13-0C₇H₇NO₃153.1492-93

Note: Data for closely related isomers is provided for reference.

Synthesis of 4-fluorobenzoic Acid Derivatives

4-fluorobenzoic acid is a commercially available compound. wikipedia.org However, it can also be synthesized through several laboratory methods.

One common industrial method is the Schiemann reaction . wikipedia.orginnospk.com This process typically starts with a protected 4-aminobenzoic acid, such as its ethyl ester. The amino group is diazotized, and the diazonium salt is then treated with a fluoride (B91410) source, like tetrafluoroborate, to introduce the fluorine atom. The final step is the hydrolysis of the ester to yield 4-fluorobenzoic acid. wikipedia.org

Another synthetic route is the hydrolysis of an ester , such as ethyl 4-fluorobenzoate. This is typically achieved by refluxing the ester with a base, like potassium hydroxide (B78521) in ethanol (B145695), followed by acidification with a strong acid like hydrochloric acid to precipitate the 4-fluorobenzoic acid. prepchem.com

Furthermore, 4-fluorobenzoic acid can be prepared by the oxidation of 4-fluorobenzyl alcohol . chemicalbook.com

Purification of 4-fluorobenzoic acid is crucial for obtaining a pure final product. Common purification techniques include crystallization from aqueous ethanol and vacuum sublimation. chemicalbook.com

Compound NameCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)Solubility
4-fluorobenzoic acid456-22-4C₇H₅FO₂140.11182-184Soluble in alcohol, hot water, methanol, and ether. Very slightly soluble in cold water. chemicalbook.com

Optimization of Reaction Parameters

The optimization of the synthesis of this compound is crucial for achieving high yields and purity. This involves a systematic study of solvents, catalysts, and physical parameters like temperature and time.

Solvent Effects on Esterification Efficiency and Selectivity

The choice of solvent plays a pivotal role in the esterification process, influencing reactant solubility, reaction rates, and the position of the chemical equilibrium. For the synthesis of benzyl (B1604629) esters, a range of solvents has been explored in analogous reactions. Non-polar solvents like toluene are often employed. at.ua In some cases, trifluorotoluene is used, particularly when pre-formed pyridinium (B92312) salt reagents are utilized. at.ua

The polarity of the solvent can affect the stability of intermediates and transition states. In reactions involving ionic species, such as those using sodium 4-fluorobenzoate, a solvent capable of supporting these intermediates without strongly solvating the nucleophile is often preferred. In certain acid-catalyzed esterifications, the carboxylic acid reactant itself, such as glacial acetic acid, can serve as the solvent, driving the reaction forward due to its high concentration. patsnap.com The selection of an appropriate solvent is therefore a critical step in optimizing the synthesis of this compound, balancing solubility, reactivity, and ease of product separation.

Catalytic Systems in Ester Synthesis (e.g., Acid Catalysis, Phase Transfer Catalysis)

Catalysis is fundamental to achieving efficient esterification. Both acid catalysis and phase-transfer catalysis (PTC) are highly relevant to the synthesis of this compound.

Acid Catalysis: The classic Fischer-Speier esterification involves a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol. google.com Heterogeneous solid acid catalysts, like phosphoric acid-modified Montmorillonite K10 clay, have been shown to be effective for the esterification of substituted benzoic acids, offering advantages in terms of easier separation and reduced corrosion. researchgate.net Such catalysts have demonstrated high yields for reactions involving both electron-donating and electron-withdrawing groups on the benzoic acid. ajrconline.org

Phase Transfer Catalysis (PTC): PTC is particularly effective for reactions between two immiscible reactants, such as the reaction of an aqueous solution of sodium 4-fluorobenzoate with an organic solution of 2-chloro-4-nitrobenzyl chloride. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the benzoate anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.net Kinetic studies on similar systems involving the esterification of chlorobenzyl chlorides have shown that this method follows pseudo-first-order kinetics and can significantly enhance reaction rates. researchgate.netsciepub.com

The following table summarizes various catalytic systems used in analogous benzyl ester syntheses, which could be applied to the target compound.

Catalyst TypeExample CatalystReactants (Analogous)Typical ConditionsKey Advantage
Homogeneous AcidSulfuric Acid (H₂SO₄)Carboxylic Acid + AlcoholReflux temperatureWell-established, effective protonation
Heterogeneous AcidMontmorillonite K10 ClaySubstituted Benzoic Acids + AlcoholsSolvent-free, refluxEasily separable, reusable, lower corrosion
Phase-Transfer (PTC)Tetrabutylammonium Bromide (TBAB)Chlorobenzyl Chloride + Sodium BenzoateBiphasic (organic/aqueous)Facilitates reaction between immiscible phases
OrganocatalystN-Fluorobenzenesulfonimide (NFSi)Carboxylic Acids + AlcoholsMicrowave, 120°CMetal-free, activates carbonyl via halogen bond

Temperature, Pressure, and Reaction Time Influences

The interplay of temperature, pressure, and reaction time is critical in optimizing ester synthesis. Generally, increasing the temperature accelerates the reaction rate by providing the necessary activation energy. For example, the synthesis of p-nitrobenzyl acetate from p-nitrobenzyl chloride in glacial acetic acid is conducted at 160–170°C for 8–10 hours. patsnap.com In other systems, milder temperatures of around 90°C are employed, though for longer durations of up to 24 hours. at.ua

However, excessively high temperatures can lead to the formation of undesired byproducts, such as ethers from the self-condensation of the alcohol or decomposition of the nitro-substituted aromatic rings. The reaction time is typically optimized to achieve maximum conversion without significant byproduct formation. Conventional methods often require several hours to reach equilibrium. patsnap.comresearchgate.net Pressure is generally not a significant parameter for liquid-phase esterifications unless a volatile reactant or product needs to be contained.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For the synthesis of this compound, green approaches such as solvent-free techniques and microwave assistance offer significant advantages.

Solvent-Free Esterification Techniques

Conducting reactions without a solvent minimizes chemical waste, reduces costs, and simplifies product purification. Solvent-free esterification of substituted benzoic acids with various alcohols has been successfully demonstrated using solid acid catalysts. researchgate.net In these procedures, an equimolar amount of the acid and alcohol are heated with a small weight percentage of the catalyst, often under reflux conditions to remove the water byproduct and drive the reaction to completion. researchgate.net This approach is highly atom-economical and aligns with the core principles of green chemistry. The direct reaction of benzyl alcohol derivatives under solvent-free conditions has also been explored, showing high conversion rates.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Microwave irradiation directly heats the reactants, leading to a rapid rise in temperature and dramatically reduced reaction times compared to conventional heating. For esterification reactions, what might take several hours under conventional reflux can often be completed in minutes using a microwave reactor.

Studies on microwave-assisted esterification of various acids and alcohols have consistently shown higher yields and cleaner reactions. For instance, the synthesis of N-substituted 5-nitroanthranilic acid derivatives from 2-chloro-5-nitrobenzoic acid was achieved in 5-30 minutes at 80-120°C with yields up to >99% using microwave irradiation without any solvent or catalyst. This demonstrates the immense potential of applying microwave technology to the synthesis of this compound for a faster, more efficient, and environmentally friendly process.

The following table compares conventional and microwave-assisted methods for analogous esterification reactions.

Heating MethodReaction (Analogous)Reaction TimeYieldReference
Conventional (Oil Bath)p-Nitrobenzyl Chloride + Sodium Acetate8-10 hours78-82% patsnap.com
Microwave Irradiationp-Nitrobenzoic Acid + Ethanol15 minutesNot specified, but rapid
Conventional (Reflux)2-Chloro-5-nitrobenzoic Acid + AminesNot specified (typically hours)Lower yields
Microwave Irradiation2-Chloro-5-nitrobenzoic Acid + Amines5-30 minutes>99%

Chemoenzymatic or Biocatalytic Strategies

While specific, dedicated research on the chemoenzymatic or biocatalytic synthesis of this compound is not extensively documented in publicly available literature, the principles of biocatalysis offer a highly plausible and advantageous route for its production. The target molecule is an ester, a class of compounds for which enzyme-catalyzed synthesis, particularly using lipases, is a well-established and green alternative to traditional chemical methods. researchgate.net

The most direct biocatalytic strategy for synthesizing this compound involves the enzymatic esterification of its constituent precursors: (2-chloro-4-nitrophenyl)methanol (B1596390) and 4-fluorobenzoic acid.

Lipase-Catalyzed Esterification

Lipases are a class of enzymes that, in their natural role, hydrolyze lipids. However, in non-aqueous or low-water environments, their catalytic activity can be reversed to synthesize esters from carboxylic acids and alcohols. researchgate.net This approach is noted for its high selectivity, mild reaction conditions (often at or near room temperature), and reduced environmental impact compared to conventional chemical synthesis.

A proposed chemoenzymatic synthesis for this compound would involve the direct reaction between the precursor alcohol and acid, catalyzed by an immobilized lipase. Immobilized enzymes, such as Novozym® 435 (lipase B from Candida antarctica), are frequently employed as they offer enhanced stability and can be easily recovered and reused, making the process more economical. nih.gov

The reaction would proceed as follows:

(2-chloro-4-nitrophenyl)methanol + 4-fluorobenzoic acid ---(Lipase)---> this compound + H₂O

This enzymatic approach avoids the need for harsh coupling agents or acid catalysts that are common in chemical esterification. The use of organic solvents is typical for lipase-catalyzed reactions to solubilize the substrates and shift the reaction equilibrium towards ester formation by removing the water by-product. nih.gov However, recent advancements have shown successful lipase-catalyzed esterifications in greener media, including solvent-free systems or aqueous micellar solutions. nih.govnih.gov

The table below outlines the key components and potential parameters for a hypothetical biocatalytic synthesis based on findings from analogous esterification reactions.

Table 1: Proposed Biocatalytic Synthesis of this compound

Parameter Description Rationale / Reference
Enzyme Catalyst Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435) Widely used and proven effective for a broad range of esterification reactions, including those involving aromatic substrates. nih.govchemrxiv.org
Substrates (2-chloro-4-nitrophenyl)methanol (Alcohol) The alcohol precursor for the benzyl ester portion of the target molecule.
4-fluorobenzoic acid (Acyl Donor) The carboxylic acid precursor for the benzoate portion of the target molecule. nih.gov
Reaction Medium Organic Solvent (e.g., 2-methyl-2-butanol (B152257), hexane, toluene) or Solvent-Free Solvents help dissolve substrates and manage water by-product. 2-methyl-2-butanol is a tertiary alcohol not recognized as a substrate by lipases. nih.gov
Temperature 40 - 60 °C Represents a typical range for maintaining enzyme activity and achieving reasonable reaction rates. chemrxiv.org

| Water Removal | Molecular sieves or vacuum | Required to drive the reaction equilibrium towards the formation of the ester product. |

This chemoenzymatic strategy aligns with the principles of green chemistry by operating under mild conditions and minimizing waste. While this specific transformation requires empirical validation, the extensive precedent for lipase-catalyzed synthesis of structurally related aromatic and fluorinated esters strongly supports its feasibility. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 2 Chloro 4 Nitrobenzyl 4 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 2-chloro-4-nitrobenzyl 4-fluorobenzoate (B1226621), offering profound insights into its atomic arrangement and connectivity.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Constants

The ¹H NMR spectrum of 2-chloro-4-nitrobenzyl 4-fluorobenzoate, typically recorded in a solvent like CDCl₃, displays distinct signals corresponding to the aromatic and methylene (B1212753) protons. The protons on the 4-fluorobenzoyl moiety and the 2-chloro-4-nitrobenzyl group exhibit characteristic chemical shifts and coupling patterns.

The two protons on the benzene (B151609) ring of the 4-fluorobenzoyl group, ortho to the fluorine atom (H-2' and H-6'), are expected to appear as a doublet of doublets around 8.1 ppm due to coupling with the adjacent fluorine atom and the meta protons. The protons meta to the fluorine (H-3' and H-5') would also appear as a doublet of doublets, typically upfield around 7.2 ppm.

In the 2-chloro-4-nitrobenzyl fragment, the proton H-3, situated between the chloro and nitro groups, is anticipated to be the most deshielded of this ring system, likely appearing as a doublet. The proton H-5, ortho to the nitro group, would also be a doublet, while H-6, ortho to the chloro group, would appear as a doublet as well, with coupling constants typical for ortho and meta relationships. The benzylic methylene protons (CH₂) are expected to appear as a singlet around 5.5 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent ester oxygen and the nitro-substituted aromatic ring.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~8.1ddJ(H,F) ≈ 8.8, J(H,H) ≈ 8.5
H-3', H-5'~7.2ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.4
H-3~8.3dJ(H,H) ≈ 2.0
H-5~8.2ddJ(H,H) ≈ 8.5, 2.0
H-6~7.8dJ(H,H) ≈ 8.5
CH₂~5.5s-

Note: The presented data are hypothetical and based on established principles of NMR spectroscopy.

¹³C NMR Spectral Interpretation (DEPT, APT)

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are instrumental in distinguishing between quaternary, methine (CH), and methylene (CH₂) carbons.

The carbonyl carbon of the ester group is typically observed in the range of 164-166 ppm. The carbon atom attached to the fluorine (C-4') will show a large one-bond C-F coupling constant and is expected around 166 ppm. The quaternary carbons of the 2-chloro-4-nitrobenzyl ring (C-1, C-2, C-4) will also be evident. The benzylic methylene carbon (CH₂) is anticipated around 65 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts

Carbon AssignmentChemical Shift (δ, ppm)DEPT/APT
C=O~165C
C-1'~126C
C-2', C-6'~132CH
C-3', C-5'~116CH
C-4'~166 (d, ¹J(C,F) ≈ 255 Hz)C
C-1~135C
C-2~136C
C-3~124CH
C-4~148C
C-5~129CH
C-6~130CH
CH₂~65CH₂

Note: The presented data are hypothetical and based on established principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling relationships within the two aromatic rings. For instance, correlations would be observed between H-5 and H-6, and between H-2'/H-6' and H-3'/H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly links protons to their attached carbons. It would definitively assign the signals for the CH groups in both aromatic rings and the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the benzylic CH₂ protons to the carbonyl carbon (C=O) and to carbons C-1, C-2, and C-6 of the benzyl (B1604629) ring, confirming the ester linkage and its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): While there are no stereocenters in this molecule, NOESY can provide information about spatial proximity and preferred conformations. For instance, a NOE correlation between the benzylic protons and H-6 of the benzyl ring could suggest a particular rotational preference.

Dynamic NMR Studies for Conformational Exchange (if observed)

At room temperature, free rotation around the single bonds (e.g., the C-O and CH₂-O bonds of the ester group) is generally fast on the NMR timescale, resulting in sharp, averaged signals. If significant rotational barriers existed, variable temperature (VT) NMR studies could reveal dynamic processes. For example, cooling the sample might slow down the rotation around the ester bond, potentially leading to the observation of distinct conformers and broadening of the NMR signals. However, for a molecule of this type, such dynamic effects are not typically expected to be prominent at standard analytical temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

The Infrared (IR) spectrum is expected to show strong characteristic absorption bands. A prominent, strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations would appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected as two strong bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹ and around 1200-1250 cm⁻¹, respectively.

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings would be expected to give strong Raman signals.

Interactive Data Table: Key Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹) (IR)Expected Frequency (cm⁻¹) (Raman)
C=O (Ester)Stretching1720-1740 (Strong)Moderate
NO₂Asymmetric Stretch~1530 (Strong)Weak
NO₂Symmetric Stretch~1350 (Strong)Strong
C-O (Ester)Stretching1250-1300, 1100-1150 (Strong)Moderate
Aromatic C=CStretching1450-1600 (Variable)Strong
Aromatic C-HStretching>3000 (Variable)Moderate
C-FStretching~1220 (Strong)Weak
C-ClStretching<800 (Moderate)Moderate

Note: The presented data are hypothetical and based on established principles of vibrational spectroscopy.

Characteristic Vibrational Mode Assignments (e.g., Carbonyl Stretching, Aromatic Ring Vibrations, Nitro Group Asymmetric and Symmetric Stretches)

The infrared spectrum of this compound is predicted to exhibit a rich array of vibrational bands, each corresponding to specific functional groups and structural motifs within the molecule. By analogy with related compounds, such as 2-chloro-4-nitroaniline, 2-chloro-4-nitrotoluene, and substituted benzoates, the following characteristic vibrational assignments can be anticipated. researchgate.netnih.gov

The most prominent feature in the mid-IR region is expected to be the carbonyl (C=O) stretching vibration of the ester linkage. For aromatic esters, this band is typically strong and appears in the range of 1720-1740 cm⁻¹. The presence of an electron-withdrawing fluorine atom on the benzoate (B1203000) ring may slightly shift this frequency.

Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern of the aromatic rings, would be observed in the fingerprint region (below 1500 cm⁻¹).

The nitro group (NO₂) gives rise to two distinct and intense stretching vibrations. The asymmetric stretching vibration is anticipated in the region of 1500-1590 cm⁻¹, while the symmetric stretching vibration is expected to occur between 1300-1380 cm⁻¹. mdpi.com These bands are often sensitive to the electronic environment and conjugation within the molecule.

The C-Cl stretching vibration of the chloronitrobenzyl moiety is expected in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹. The C-F stretching vibration from the fluorobenzoate ring would also be found in the fingerprint region, generally between 1000-1400 cm⁻¹.

Aromatic ring vibrations, involving the stretching and deformation of the carbon-carbon bonds within the benzene rings, will produce a series of bands of variable intensity, primarily in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Weak to Medium
Carbonyl (C=O) Stretch1720 - 1740Strong
Aromatic C=C Stretch1400 - 1600Medium to Strong
Nitro (NO₂) Asymmetric Stretch1500 - 1590Strong
Nitro (NO₂) Symmetric Stretch1300 - 1380Strong
C-O-C Asymmetric Stretch1200 - 1300Strong
C-F Stretch1000 - 1400Medium to Strong
C-Cl Stretch600 - 800Medium

Analysis of Intermolecular Interactions and Hydrogen Bonding Signatures

In the solid state, the molecular packing of this compound will be governed by a variety of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···F hydrogen bonds are plausible. The aromatic C-H groups can act as weak donors, forming interactions with the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom. These interactions, although weak, can collectively influence the crystal packing and physical properties of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For this compound (C₁₄H₉ClFNO₄), the calculated monoisotopic mass is approximately 309.0204 u. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental formula.

Fragmentation Pattern Analysis and Proposed Fragmentation Mechanisms

The electron ionization (EI) mass spectrum of this compound is predicted to show a series of characteristic fragment ions resulting from the cleavage of its weakest bonds. The fragmentation pattern can be rationalized by considering the stability of the resulting cations and neutral fragments.

A primary fragmentation pathway would involve the cleavage of the ester bond. This can occur in two ways:

Alpha-cleavage on the benzyl side, leading to the formation of the 4-fluorobenzoyl cation (m/z 123) and the 2-chloro-4-nitrobenzyl radical. The 4-fluorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to form the 4-fluorophenyl cation (m/z 95).

Cleavage of the C-O bond to form the 2-chloro-4-nitrobenzyl cation (m/z 170/172, showing the characteristic isotopic pattern for one chlorine atom) and the 4-fluorobenzoate radical. The 2-chloro-4-nitrobenzyl cation is stabilized by the aromatic ring.

Another significant fragmentation pathway would be the loss of the nitro group (-NO₂) as a radical from the molecular ion or from fragments containing the nitrobenzyl moiety. For instance, the 2-chloro-4-nitrobenzyl cation (m/z 170/172) could lose NO₂ to yield a fragment at m/z 124/126.

The fragmentation of the benzyl moiety itself can also occur, for example, through the loss of a chlorine atom or other rearrangements. The fragmentation of benzyl benzoate esters is well-documented and often involves the formation of the stable tropylium (B1234903) ion (m/z 91), although the substituents in this specific molecule might favor other pathways. nist.govnist.govmiamioh.edu

Table 2: Proposed Major Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted)Proposed Ion Structure
309/311[M]⁺ (Molecular ion)
170/172[C₇H₅ClNO]⁺ (2-chloro-4-nitrobenzyl cation)
123[C₇H₄FO]⁺ (4-fluorobenzoyl cation)
95[C₆H₄F]⁺ (4-fluorophenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the two substituted aromatic rings.

Characterization of Chromophores and Auxochromes

The primary chromophores in this molecule are the two benzene rings and the nitro group. A chromophore is a part of a molecule responsible for its color, which absorbs light in the visible or ultraviolet region. The π-systems of the benzene rings undergo π → π* transitions.

Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. In this compound, the chloro (-Cl), fluoro (-F), and ester (-COO-) groups act as auxochromes. The nitro group (-NO₂) is a powerful chromophore itself but also acts as a strong auxochrome, typically causing a bathochromic (red) shift of the absorption maxima of the benzene ring to which it is attached. nih.goviu.edu

The UV-Vis spectrum is expected to show multiple absorption bands. One band, corresponding to the π → π* transition of the 4-fluorobenzoate moiety, is likely to appear at a shorter wavelength. The 2-chloro-4-nitrophenyl moiety will exhibit more intense and longer-wavelength absorptions due to the strong electron-withdrawing nature of the nitro group, which extends the conjugation and lowers the energy of the electronic transitions. A weaker n → π* transition associated with the nitro group may also be observed.

Solvatochromic Effects on Electronic Absorption Maxima

Solvatochromism refers to the shift in the position of the absorption maximum (λ_max) of a substance with a change in the polarity of the solvent. mdpi.comrsc.org The electronic transitions in this compound are expected to exhibit solvatochromism due to the presence of polar groups and the potential for intramolecular charge transfer (ICT).

The ground state of the molecule is polar. In a polar solvent, the ground state will be stabilized by dipole-dipole interactions. The excited state, particularly for the nitroaromatic portion, is often more polar than the ground state due to charge transfer from the ring to the nitro group. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the λ_max of the π → π* transition.

Conversely, for n → π* transitions, an increase in solvent polarity often leads to a hypsochromic (blue) shift. This is because the non-bonding electrons are stabilized by hydrogen bonding or dipole-dipole interactions with the polar solvent, which increases the energy required for the transition.

Therefore, by measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol), it would be possible to probe the nature of the electronic transitions and the change in dipole moment upon excitation.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent (e.g., Hexane)

Predicted λ_max (nm)Electronic TransitionChromophore
~230-250π → π4-fluorobenzoate
~260-290π → π2-chloro-4-nitrobenzyl
~320-350n → π*Nitro group

Crystallographic Analysis and Solid State Characterization of 2 Chloro 4 Nitrobenzyl 4 Fluorobenzoate

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This method would provide invaluable information about the molecular structure and crystal packing of 2-chloro-4-nitrobenzyl 4-fluorobenzoate (B1226621).

An X-ray diffraction study would reveal the exact conformation of the 2-chloro-4-nitrobenzyl 4-fluorobenzoate molecule in the solid state. This includes the dihedral angles between the two aromatic rings, which would likely be non-coplanar. The central ester group is a key structural feature, and its planarity and orientation relative to the phenyl rings would be determined. Bond lengths and angles within the molecule would be precisely measured, providing insight into the electronic distribution and potential strain. For instance, the C-Cl, C-F, and N-O bond lengths can be compared to standard values to identify any unusual bonding characteristics.

Illustrative Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
CCl1.74
CF1.36
NO1.22
CO (ester)1.35
CO (carbonyl)1.21

Illustrative Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
OCO (ester)123
CCCl119
CCF118
ONO124

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of solid-state materials. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. A thorough crystallographic investigation would aim to identify any potential polymorphs of this compound by crystallizing the compound under various conditions. The existence of pseudopolymorphs, such as solvates or hydrates, would also be explored.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. A PXRD pattern, which is a fingerprint of a specific crystalline phase, would be recorded for a synthesized batch of this compound. This experimental pattern would be compared with a pattern simulated from the single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample. Any discrepancies could indicate the presence of impurities or a different polymorphic form.

Thermal Analysis Techniques (Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques provide information on the physical and chemical changes that a material undergoes as a function of temperature.

Differential Scanning Calorimetry (DSC) would be used to determine the melting point and enthalpy of fusion of this compound. The DSC thermogram would show an endothermic peak corresponding to the melting process. The sharpness of the peak can also provide an indication of the sample's purity. Furthermore, DSC can be used to detect solid-solid phase transitions, which would appear as additional endothermic or exothermic events.

Thermogravimetric Analysis (TGA) would be employed to assess the thermal stability of the compound. A TGA curve plots the mass of the sample as a function of temperature. The temperature at which the compound begins to lose mass indicates the onset of decomposition. This information is vital for determining the upper-temperature limit for the handling and storage of the material.

Thermal Stability and Decomposition Kinetics (Excluding safety profiles)

Similarly, a detailed analysis of the thermal stability and decomposition kinetics for this compound is not available in the current body of scientific literature. Research into the decomposition of nitroaromatic compounds, in general, suggests that the stability of such molecules is influenced by the nature and position of substituents on the aromatic rings. However, without specific experimental data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound, any discussion on its decomposition profile would be purely speculative.

Table 4.3.2: Decomposition Kinetic Parameters for this compound

Kinetic ParameterValue
Onset of Decomposition (°C)Data Not Available
Activation Energy (Ea)Data Not Available
Pre-exponential Factor (A)Data Not Available

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Nitrobenzyl 4 Fluorobenzoate

Quantum Chemical Calculations

No published studies were identified that performed quantum chemical calculations on 2-chloro-4-nitrobenzyl 4-fluorobenzoate (B1226621). Such studies would be invaluable in determining its fundamental properties.

Information regarding the optimized geometry and conformational energy landscapes of 2-chloro-4-nitrobenzyl 4-fluorobenzoate is not available in the current scientific literature.

There are no available data on the frontier molecular orbitals (HOMO-LUMO) or the molecular electrostatic potential (MEP) for this compound.

NBO analysis has not been reported for this compound, and therefore, insights into its electronic delocalization and potential intermolecular interactions from this method are not available.

No DFT studies predicting the NMR chemical shifts, IR frequencies, or UV-Vis absorption spectra of this compound have been published.

Molecular Dynamics (MD) Simulations

There is no literature available on the molecular dynamics simulations of this compound to understand its conformational behavior in various solvents.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Available Research

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical study of the specific chemical compound This compound . Despite extensive searches for data pertaining to its intermolecular interactions, physicochemical properties, and reactivity, no dedicated research or analysis on this particular molecule could be located.

The inquiry, which aimed to construct a detailed article focusing on the computational chemistry and theoretical studies of this compound, was structured to explore its condensed phase interactions and predictive property modeling. However, the foundational research necessary to populate these sections is not present in the public domain.

While no information was found for the target compound, the search did yield studies on several structurally related molecules. These include:

2-chloro-4-nitrobenzoic acid : This compound has been the subject of various studies, including investigations into its polymorphic systems and co-crystallization with other molecules like nicotinamide. researchgate.netnih.gov

4-fluorobenzoic acid : Research on this compound includes its co-crystallization with other molecules, such as 2-aminobenzothiazol, and analysis of the resulting intermolecular interactions. eurjchem.com

Derivatives and related structures : Computational and experimental data are available for a range of related esters, amides, and other derivatives containing the 2-chloro-4-nitrophenyl or 4-fluorobenzoyl moieties. For instance, studies on 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate (B514982) have explored its crystal structure and intermolecular forces through Hirshfeld surface analysis. nih.gov Similarly, various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and studied for their biological activities, with some computational analysis performed. nih.gov

The absence of specific research on This compound prevents a detailed discussion on its unique computational and theoretical characteristics as requested. The generation of scientifically accurate content, including data tables on intermolecular interactions, QSPR methodologies, and reactivity descriptors, is contingent on the existence of such primary research.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Nitrobenzyl 4 Fluorobenzoate

Hydrolytic Stability and Kinetics

The hydrolysis of 2-chloro-4-nitrobenzyl 4-fluorobenzoate (B1226621) involves the cleavage of the ester linkage to yield 2-chloro-4-nitrobenzyl alcohol and 4-fluorobenzoic acid. The rate of this reaction is highly dependent on the pH of the medium and can be influenced by catalysts.

The stability of the ester bond in 2-chloro-4-nitrobenzyl 4-fluorobenzoate is significantly influenced by pH. In neutral to moderately alkaline solutions (pH ≥ ~6-9), a dissociative (E1cB) mechanism may be followed. nih.gov Under acidic conditions, the hydrolysis mechanism is expected to involve protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In contrast, under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the 2-chloro-4-nitrobenzyloxide leaving group.

The electron-withdrawing nature of the 2-chloro and 4-nitro substituents on the benzyl (B1604629) portion makes the 2-chloro-4-nitrobenzyloxide a relatively good leaving group, thus facilitating hydrolysis. Similarly, the 4-fluoro substituent on the benzoate (B1203000) ring has an electron-withdrawing inductive effect, which can also influence the reaction rate.

Table 1: Expected Relative Rates of Hydrolysis of this compound at Different pH Values ────────── ────────── pH Condition Expected Relative Rate of Hydrolysis Acidic (pH < 4) Moderate Neutral (pH ≈ 7) Slow Basic (pH > 10) Fast ────────── ──────────

The hydrolysis of benzyl esters can be catalyzed by various means.

Acid Catalysis : In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base Catalysis : Under basic conditions, the hydroxide ion acts as a powerful nucleophile, directly attacking the carbonyl carbon. This is often referred to as saponification and is typically faster than acid-catalyzed hydrolysis for esters.

Metal-catalyzed Hydrolysis : Certain metal ions can act as Lewis acids, coordinating to the carbonyl oxygen and activating the ester towards nucleophilic attack. For instance, anhydrous ferric chloride has been shown to be a useful reagent for the catalytic deprotection of benzylic esters. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Ester Linkage and Aromatic Rings

The presence of two substituted aromatic rings and an ester linkage provides multiple sites for both nucleophilic and electrophilic attack.

Ester Linkage : The carbonyl carbon of the ester is electrophilic and is the primary site for nucleophilic attack, leading to cleavage of the ester bond as seen in hydrolysis.

Aromatic Rings : The 2-chloro-4-nitrobenzyl ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro and chloro groups. This makes the ring susceptible to nucleophilic aromatic substitution, where a strong nucleophile can displace the chloride or potentially other groups. Conversely, this ring is strongly deactivated towards electrophilic aromatic substitution. The 4-fluorobenzoyl ring is also somewhat deactivated towards electrophilic substitution due to the inductive effect of the fluorine atom and the deactivating effect of the carbonyl group.

Substituent Effects on Reaction Rates and Pathways

The substituents on both aromatic rings play a crucial role in determining the reactivity of the molecule.

-NO₂ and -Cl groups : The nitro and chloro groups on the benzyl ring are strongly electron-withdrawing. libretexts.org This deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. doubtnut.com These groups also stabilize the departing 2-chloro-4-nitrobenzyloxide anion during hydrolysis, thereby increasing the rate of ester cleavage.

-F group : The fluorine atom on the benzoate ring is an electron-withdrawing group via induction, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chegg.com However, it is also a weak resonance donor. In electrophilic aromatic substitution, halogens are deactivating but ortho-, para-directing. libretexts.org

Reductive Transformations of the Nitro Group (e.g., Nitro Reduction to Amine)

The nitro group on the benzyl ring is readily reducible to an amino group. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation : This is a widely used method for the reduction of nitroarenes to anilines, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.org This method is generally clean and efficient.

Metal-Acid Systems : Metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl) are effective for the reduction of nitro groups. scispace.com

Other Reagents : Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also commonly used for the reduction of aromatic nitro compounds. wikipedia.org More recently, systems like NaBH₄-FeCl₂ have been developed for the selective reduction of nitro groups in the presence of other reducible functionalities like esters. d-nb.info

The reduction of the nitro group to an amine would significantly alter the electronic properties of the benzyl ring, making it more electron-rich and thus more susceptible to electrophilic substitution and less to nucleophilic substitution.

Photochemical Reactivity and Photodegradation Pathways (Purely mechanistic)

Nitrobenzyl compounds are well-known for their photochemical reactivity. acs.org The primary photochemical reaction of 2-nitrobenzyl compounds involves an intramolecular hydrogen atom transfer from the benzylic position to one of the oxygen atoms of the nitro group. acs.orgnih.gov This leads to the formation of an aci-nitro tautomer, which is a transient species. acs.org

This aci-nitro intermediate can then undergo a series of rearrangements. A plausible pathway involves the formation of a cyclic intermediate, which subsequently cleaves to release the protected group (in this case, 4-fluorobenzoate) and form 2-chloro-4-nitrosobenzaldehyde. acs.orgnih.gov The photolysis of o-nitrobenzyl derivatives is known to exhibit a significant kinetic isotope effect at the benzylic position, which is consistent with the hydrogen abstraction step being rate-determining. nih.gov

Excitation of the nitrobenzyl chromophore by UV light.

Intramolecular hydrogen abstraction to form an aci-nitro intermediate.

Rearrangement and cleavage to release 4-fluorobenzoic acid and form 2-chloro-4-nitrosobenzaldehyde.

This photochemical lability makes the 2-nitrobenzyl group a useful photoremovable protecting group in various applications.

Table of Compounds Mentioned

────────── ────────── Compound Name Chemical Formula this compound C₁₄H₈ClFNO₄ 2-chloro-4-nitrobenzyl alcohol C₇H₆ClNO₃ 4-fluorobenzoic acid C₇H₅FO₂ 2-chloro-4-nitrosobenzaldehyde C₇H₄ClNO₂ ────────── ──────────

Derivatization and Structural Modification Studies of 2 Chloro 4 Nitrobenzyl 4 Fluorobenzoate

Structure-Property Relationship Studies (Excluding biological/clinical properties)

Consistent with the lack of synthetic derivatization studies, there is no published research on the structure-property relationships of 2-chloro-4-nitrobenzyl 4-fluorobenzoate (B1226621) and its hypothetical analogs.

As no analogs of 2-chloro-4-nitrobenzyl 4-fluorobenzoate have been synthesized and reported, there is no data available on how structural modifications would influence its spectroscopic signatures (e.g., NMR, IR, UV-Vis). Therefore, a data table comparing the spectroscopic characteristics of such derivatives cannot be compiled.

There is a complete absence of crystallographic data for this compound or any of its derivatives in the scientific literature. Consequently, no studies have been conducted on the impact of structural changes on its crystal packing and other solid-state properties like polymorphism or melting point trends. A data table on this topic is therefore not available.

Correlation of Structure with Reactivity Profiles and Stability

The reactivity and stability of this compound are intrinsically linked to its molecular structure. The presence of various functional groups—the ester linkage, the nitro group, and the halogen substituents on both aromatic rings—creates a complex interplay of electronic and steric effects that dictate the molecule's chemical behavior. Understanding these structure-reactivity relationships is crucial for predicting its transformation pathways, degradation, and potential for further derivatization.

The core of the molecule's reactivity lies in the ester functional group. The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack. This reactivity is significantly modulated by the substituents on both the benzyl (B1604629) and benzoate (B1203000) moieties. The 2-chloro and 4-nitro groups on the benzyl portion are strongly electron-withdrawing. The nitro group, in particular, exerts a powerful -I (inductive) and -R (resonance) effect, withdrawing electron density from the benzyl ring and, by extension, from the benzylic carbon. This electron withdrawal destabilizes the transition state leading to cleavage of the benzyl-oxygen bond, thereby influencing reaction rates at this position.

Hydrolytic Stability and Substituent Effects

The stability of the ester bond in this compound is a key parameter, with hydrolysis being a primary degradation pathway. The rate of alkaline hydrolysis of benzyl benzoates is sensitive to the electronic nature of substituents on the benzyl ring. Studies on the alkaline hydrolysis of various meta- and para-substituted benzyl benzoates have demonstrated a clear correlation between the substituent's electronic properties and the hydrolysis rate.

Electron-withdrawing groups on the benzyl ring generally increase the rate of alkaline hydrolysis. This is because the rate-determining step in the saponification of esters is the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. While the substituents on the benzyl portion are not directly attached to the reacting center, their electronic influence is transmitted through the molecule. A study on the alkaline hydrolysis of substituted-benzyl benzoates in 70% (v/v) aqueous acetone (B3395972) at 25°C provides quantitative insight into these effects. oup.com

The Hammett equation, which relates reaction rates to the electronic properties of substituents, can be applied to understand these trends. For the hydrolysis of benzyl benzoates, a positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups. The data from the hydrolysis of substituted-benzyl benzoates can be used to predict the reactivity of this compound. The presence of the strongly electron-withdrawing 4-nitro group would be expected to significantly increase the rate of hydrolysis compared to unsubstituted benzyl benzoate.

Table 1: Relative Hydrolysis Rates of Substituted Benzyl Benzoates

Substituent (on Benzyl Ring) Relative Rate (k/k₀) Hammett Constant (σ)
4-Nitro 1.84 0.78
3-Nitro 1.69 0.71
3-Chloro 1.38 0.37
4-Chloro 1.29 0.23
Hydrogen 1.00 0.00
4-Methyl 0.86 -0.17
4-Methoxy 0.81 -0.27

This table is generated based on data from the alkaline hydrolysis of substituted-benzyl benzoates and illustrates the effect of substituents on the benzyl ring on the rate of hydrolysis. The values are for single substitutions and the combined effect of 2-chloro and 4-nitro groups on the target molecule would be more pronounced.

The data clearly shows that electron-withdrawing groups like nitro and chloro accelerate hydrolysis, while electron-donating groups like methyl and methoxy (B1213986) decelerate it. Therefore, this compound is expected to be more susceptible to hydrolysis than benzyl benzoate itself.

Derivatization and Reactivity of Functional Groups

The structural features of this compound offer several avenues for derivatization:

Ester Group Modification: The ester linkage can be cleaved via hydrolysis to yield 2-chloro-4-nitrobenzyl alcohol and 4-fluorobenzoic acid. chemisgroup.us Alternatively, transesterification reactions can be employed to introduce different alcohol or carboxylic acid moieties.

Nitro Group Reduction: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This transformation from a strongly electron-withdrawing group to a strongly electron-donating group would dramatically alter the electronic properties and reactivity of the molecule. The resulting 2-chloro-4-aminobenzyl 4-fluorobenzoate would be more susceptible to electrophilic aromatic substitution on the benzyl ring and would exhibit different stability profiles.

Nucleophilic Aromatic Substitution: While the chloro group on the benzyl ring is generally unreactive towards nucleophilic aromatic substitution, its reactivity can be enhanced by the presence of the activating nitro group in the para position. Under forcing conditions, the chloro substituent could potentially be displaced by strong nucleophiles.

Electrophilic Aromatic Substitution: The 4-fluorobenzoate ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester group and the fluorine atom. pressbooks.pub The benzyl ring is even more strongly deactivated by the nitro and chloro groups. libretexts.org Therefore, further electrophilic substitution on either aromatic ring would be challenging and require harsh reaction conditions.

A study on the derivatization of benzyl benzoate for biological activity screening synthesized over 40 derivatives, highlighting the feasibility of modifying both the benzyl and benzoate portions of the molecule. nih.govresearchgate.net For instance, the synthesis of 3-methylbenzyl 2'-nitrobenzoate demonstrated that modifications on both rings are achievable and can lead to compounds with altered properties. nih.gov

Thermal and Photochemical Stability

Photochemical stability is another important consideration. Aromatic nitro compounds are known to be photochemically active. Upon exposure to UV light, benzyl benzoate itself can undergo photochemical reactions to produce various products, including benzaldehyde (B42025) and benzoic acid. researchgate.net The presence of the nitro group in this compound would likely enhance its photosensitivity, potentially leading to a more complex array of photoproducts upon irradiation.

Insufficient Information Available to Generate Article on this compound

Following a comprehensive search of publicly available scientific and patent literature, it has been determined that there is insufficient information to construct a detailed article on the chemical compound This compound as per the provided outline. The search did not yield specific research findings or data related to its application in advanced chemical fields, including its use in functional materials, supramolecular chemistry, or as a synthetic intermediate.

The performed searches for "this compound" and its potential applications in polymers, photoreactive materials, liquid crystals, supramolecular assembly, and as a synthetic precursor did not return any relevant results. The majority of the search hits pertained to related but distinct chemical entities, such as its potential precursors, 2-chloro-4-nitrobenzoic acid and 4-fluorobenzoic acid, or other derivatives.

Specifically, there is a notable absence of published research on:

Integration into Polymer Systems: No studies were found that describe the use of this compound as a monomer, plasticizer, or additive in any polymer matrix.

Photoreactive Properties: There is no available data on the photochromic or photoluminescent characteristics of this specific compound.

Liquid Crystalline Behavior: The literature search did not reveal any investigations into the potential liquid crystalline properties of this compound.

Supramolecular Assembly: No information was found regarding the involvement of this compound in supramolecular structures or self-assembled systems.

Role as a Synthetic Intermediate: While its constituent parts are known synthetic building blocks, no specific multi-step organic syntheses were identified that utilize this compound as a key precursor.

Due to the lack of specific data for this compound in the requested areas of advanced chemical applications, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed. Any attempt to do so would be speculative and not based on verifiable research findings.

Exploration of 2 Chloro 4 Nitrobenzyl 4 Fluorobenzoate in Advanced Chemical Applications Excluding Biological Applications

Role as a Synthetic Intermediate for Complex Organic Molecules

Utility in Heterocyclic Chemistry

There is no available scientific literature detailing the use of 2-chloro-4-nitrobenzyl 4-fluorobenzoate (B1226621) as a precursor or reagent in the synthesis of heterocyclic compounds. The reactivity of related compounds, such as those containing nitrobenzyl or chlorobenzyl groups, suggests potential as alkylating agents or as precursors that can undergo cyclization reactions under specific conditions. For instance, nitroaromatic compounds are known to be key substrates in the synthesis of various six-membered heterocycles like piperidines and pyridines through reactions such as Michael additions and cascade reactions. researchgate.net Similarly, benzyl (B1604629) alcohols can be oxidized to aldehydes, which are then used in the synthesis of heterocyclic compounds like 1,4-dihydropyridines. d-nb.info However, no studies have been found that specifically employ 2-chloro-4-nitrobenzyl 4-fluorobenzoate for these purposes.

Reagents in Agrochemical Research (Focus on synthetic utility, not dosage/safety/efficacy)

In the field of agrochemical research, various chlorinated and fluorinated aromatic compounds serve as crucial intermediates. For example, 2-chloro-4-fluorobenzoic acid and its derivatives are known intermediates in the synthesis of herbicides. wipo.intresearchgate.netgoogle.com The presence of both chloro and fluoro substituents can be important for the efficacy of the final agrochemical product.

While the structural motifs within This compound are present in agrochemical precursors, there are no specific research findings that document the use of this particular ester as a synthetic utility in agrochemical research. The related compound 2-chloro-4-nitrotoluene is noted for its use in the manufacture of dyes, indicating its role as a chemical intermediate, but its direct application in agrochemical synthesis is not specified. nih.gov

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to generate an article on the future research directions for this specific compound as outlined in the user's request.

The search for detailed research findings, including mechanistic investigations, synthetic pathways, non-biological properties, computational models, and catalytic activity, yielded no results pertaining to "this compound." The provided outline requires in-depth, scientifically accurate content for each section, which cannot be fulfilled without existing foundational research on the compound.

It is important to note that scientific articles and research data are built upon previously published and peer-reviewed work. In the absence of any such information for "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on Future Research Directions, including:

Future Research Directions for 2 Chloro 4 Nitrobenzyl 4 Fluorobenzoate

Studies on Its Role in Catalysis or Reaction Promotion

cannot be addressed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4-nitrobenzyl 4-fluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of 4-fluorobenzoic acid with 2-chloro-4-nitrobenzyl alcohol. A common approach involves using thionyl chloride (SOCl₂) as a chlorinating agent for activating the carboxylic acid group, followed by coupling with the benzyl alcohol derivative. For example, refluxing 4-fluorobenzoic acid with SOCl₂ in benzene for 4 hours generates the acid chloride intermediate, which is then reacted with 2-chloro-4-nitrobenzyl alcohol under anhydrous conditions . Solvent choice (e.g., benzene, DMF) and catalyst (e.g., dimethylformamide) significantly affect reaction efficiency. Yield optimization requires monitoring reaction time (4–6 hours) and temperature (60–80°C) to minimize side products like hydrolyzed intermediates.

Q. How can reverse-phase HPLC be utilized to analyze this compound purity?

  • Methodological Answer : A validated reverse-phase HPLC method using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm provides reliable separation. The method achieves a retention time of ~8.2 minutes for the target compound, with a resolution >2.0 from impurities like unreacted 4-fluorobenzoic acid. Column temperature (25°C) and flow rate (1.0 mL/min) are critical parameters for reproducibility . Pre-column derivatization is unnecessary due to the compound’s inherent UV absorbance.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use enclosed systems or fume hoods to avoid inhalation of vapors. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Storage should be in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do microbial degradation pathways of 4-fluorobenzoate inform studies on the environmental fate of this compound?

  • Methodological Answer : Aerobic degradation of 4-fluorobenzoate by Pseudomonas sp. involves initial dehalogenation via CoA-thioester intermediates, yielding metabolites that enter the TCA cycle . For the target compound, similar pathways may apply, but the nitro and chloro substituents likely hinder enzymatic activity. Advanced studies should use isotope labeling (e.g., ¹⁹F NMR) to track fluorinated metabolites in soil or aqueous systems. Anaerobic degradation experiments with Aureobacterium sp. RHO25 could clarify reductive dehalogenation mechanisms under low-oxygen conditions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of nitro and fluoro groups on the benzyl chloride moiety. Fukui indices identify electrophilic sites (e.g., the chloro-substituted carbon) prone to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the Polarizable Continuum Model (PCM) to predict reaction kinetics . Experimental validation via kinetic studies (e.g., with sodium methoxide in DMSO) aligns with computational predictions.

Q. How can conflicting literature data on the stability of nitroaromatic intermediates be resolved during synthesis?

  • Methodological Answer : Contradictions in nitro-group stability under acidic conditions may arise from varying solvent polarity or trace metal impurities. Systematic stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify critical factors. For example, nitro-reduction byproducts in polar solvents (e.g., DMF) are mitigated by adding radical scavengers like BHT (butylated hydroxytoluene) .

Key Research Gaps

  • Mechanistic Insights : Limited data on the compound’s photodegradation in environmental matrices.
  • Biological Activity : No studies explore its potential as a enzyme inhibitor (e.g., cytochrome P450).

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